8-Oxypalmatine

Vue d'ensemble

Description

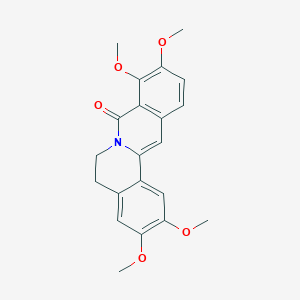

L'Oxypalmatine est un métabolite oxydatif novateur de la palmatine, un alcaloïde isoquinoléique dérivé de Fibraureae caulis Pierre. Ce composé a suscité un intérêt considérable en raison de ses activités biologiques supérieures, en particulier ses effets anti-inflammatoires et anti-colite. L'Oxypalmatine est connue pour sa capacité à réguler la voie du facteur 2 lié au facteur érythroïde nucléaire 2 (Nrf2) et à inhiber l'inflammasome NLRP3 contenant le domaine de type récepteur d'oligomérisation de liaison aux nucléotides de la famille de la pyrine 3 (NLRP3) .

Applications De Recherche Scientifique

Oxypalmatine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying oxidative metabolites and their synthesis.

Biology: Investigated for its role in modulating oxidative stress and inflammatory pathways.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as ulcerative colitis.

Industry: Potential applications in the development of anti-inflammatory drugs and supplements

Méthodes De Préparation

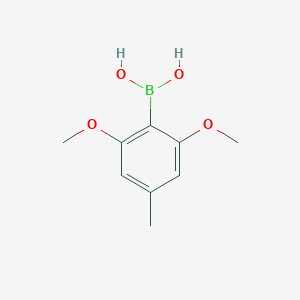

Voies de synthèse et conditions de réaction : L'Oxypalmatine peut être synthétisée par un processus en trois étapes à partir de benzonitrile et de toluamides. La réaction de cycloaddition lithiée produit des intermédiaires 3-arylisoquinolinones, qui subissent une réaction de substitution nucléophile interne pour produire des 8-oxoprotoberbérines, y compris l'oxypalmatine .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'oxypalmatine ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation d'intermédiaires lithiés et de conditions de réaction contrôlées pour assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L'Oxypalmatine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est particulièrement connu pour ses propriétés oxydantes, qui contribuent à ses activités biologiques .

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'oxypalmatine, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

L'Oxypalmatine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les métabolites oxydatifs et leur synthèse.

Biologie : Étudié pour son rôle dans la modulation du stress oxydatif et des voies inflammatoires.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires telles que la rectocolite hémorragique.

Industrie : Applications potentielles dans le développement de médicaments et de compléments anti-inflammatoires

5. Mécanisme d'action

L'Oxypalmatine exerce ses effets principalement par l'activation de la voie Nrf2 et l'inhibition de l'inflammasome NLRP3. La voie Nrf2 joue un rôle crucial dans la défense cellulaire contre le stress oxydatif en régulant l'expression des protéines antioxydantes. En revanche, l'inflammasome NLRP3 est impliqué dans l'activation des réponses inflammatoires. En modulant ces voies, l'oxypalmatine réduit efficacement le stress oxydatif et l'inflammation .

Composés similaires :

Palmatine : Le composé parent dont l'oxypalmatine est dérivée. La palmatine est également un alcaloïde isoquinoléique aux propriétés anti-inflammatoires.

Oxypseudopalmatine : Un autre métabolite oxydatif de la palmatine, connu pour son activité cytostatique contre les cellules tumorales.

Unicité : L'Oxypalmatine est unique en raison de ses effets anti-colite supérieurs à ceux de la palmatine. Elle présente une activation plus puissante de la voie Nrf2 et une inhibition plus forte de l'inflammasome NLRP3, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Mécanisme D'action

Oxypalmatine exerts its effects primarily through the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome. The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. In contrast, the NLRP3 inflammasome is involved in the activation of inflammatory responses. By modulating these pathways, oxypalmatine effectively reduces oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Palmatine: The parent compound from which oxypalmatine is derived. Palmatine is also an isoquinoline alkaloid with anti-inflammatory properties.

Oxypseudopalmatine: Another oxidative metabolite of palmatine, known for its cytostatic activity against tumor cells.

Uniqueness: Oxypalmatine is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

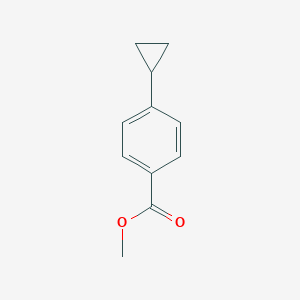

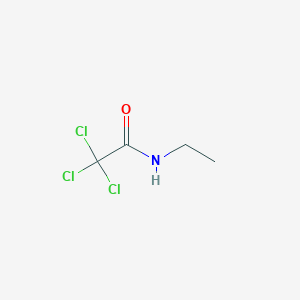

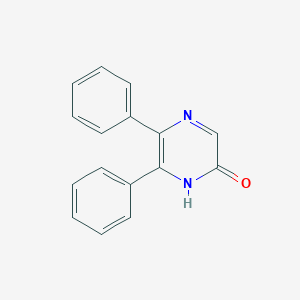

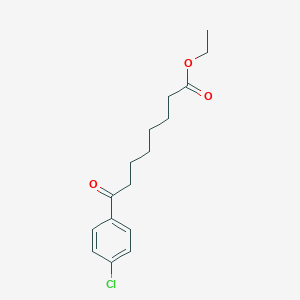

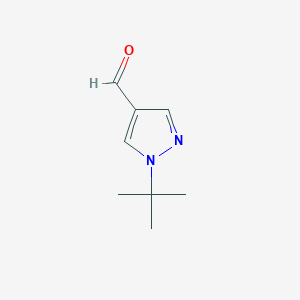

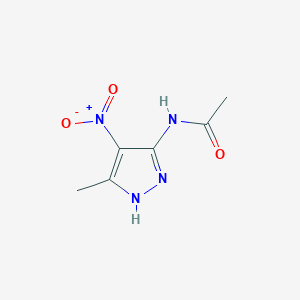

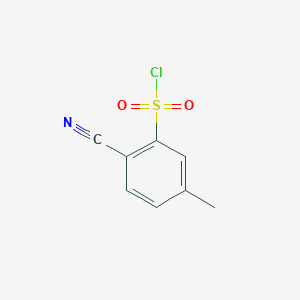

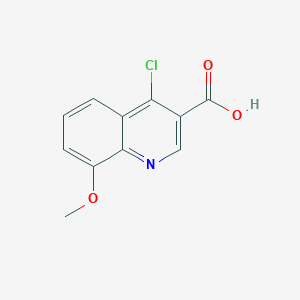

Feasible Synthetic Routes

Q1: What is 8-Oxypalmatine and where is it found?

A1: this compound is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].

Q3: How does this compound exert its anti-cancer effects?

A3: Studies suggest that this compound regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].

Q4: What is the mechanism behind this compound's anti-inflammatory action?

A4: this compound's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].

Q5: Are there any synthetic routes to obtain this compound?

A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of this compound. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of this compound [].

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of this compound. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and this compound concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including this compound, in Sinomenium acutum stem, contributing to quality control measures for this plant [].

Q7: Has this compound been investigated for its potential in multi-drug resistance reversal?

A7: While this compound itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside this compound from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of this compound in future research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)